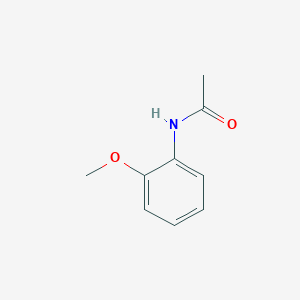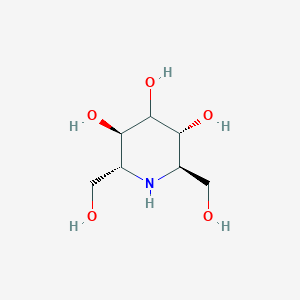
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, commonly known as D-allulose, is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose is a monosaccharide that is structurally similar to fructose and glucose but has a different configuration of atoms.
Mécanisme D'action
D-allulose exerts its effects through various mechanisms. One of the primary mechanisms is its ability to inhibit the activity of enzymes involved in glucose metabolism, such as glucokinase and fructokinase. This inhibition leads to a reduction in glucose production and an increase in insulin sensitivity. D-allulose has also been shown to increase the expression of genes involved in lipid metabolism, leading to a reduction in body weight.
Effets Biochimiques Et Physiologiques
D-allulose has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal and human studies. D-allulose also reduces body weight and fat mass by increasing energy expenditure and reducing food intake. Additionally, D-allulose has anti-inflammatory properties and has been shown to reduce markers of inflammation in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
D-allulose has several advantages for lab experiments. It is stable at high temperatures, making it suitable for use in food processing. D-allulose is also resistant to fermentation by yeast and bacteria, making it an ideal sweetener for low-calorie foods. However, D-allulose is expensive and not widely available, which limits its use in research studies.
Orientations Futures
There are several future directions for D-allulose research. One area of research is the development of new synthesis methods to increase the availability and reduce the cost of D-allulose. Another area of research is the investigation of the long-term effects of D-allulose consumption on health outcomes. Additionally, studies are needed to determine the optimal dose and duration of D-allulose consumption for maximal health benefits.
Conclusion
D-allulose is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties and has been shown to improve insulin sensitivity and reduce body weight. While D-allulose has several advantages for lab experiments, its high cost and limited availability limit its use in research studies. Future research should focus on developing new synthesis methods and investigating the long-term effects of D-allulose consumption on health outcomes.
Méthodes De Synthèse
D-allulose is a rare sugar that is present in small quantities in nature. Therefore, it is generally synthesized from D-fructose through an enzymatic process. The enzymatic conversion of D-fructose to D-allulose is catalyzed by D-allulose 3-epimerase, which converts D-fructose to D-allulose. The enzymatic conversion process is highly specific, and the resulting D-allulose is of high purity.
Applications De Recherche Scientifique
D-allulose has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties. D-allulose has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce body weight.
Propriétés
Numéro CAS |
127995-29-3 |
|---|---|
Nom du produit |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
Formule moléculaire |
C7H15NO5 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
CLVUFWXGNIFGNC-KVTDHHQDSA-N |
SMILES isomérique |
C([C@@H]1[C@H](C([C@@H]([C@H](N1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(N1)CO)O)O)O)O |
Synonymes |
homoman-nojirimycin homomannojirimycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



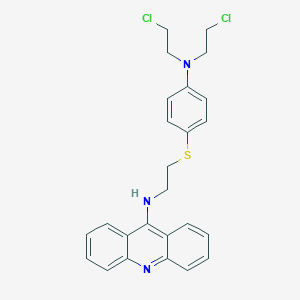
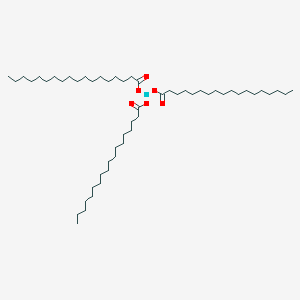
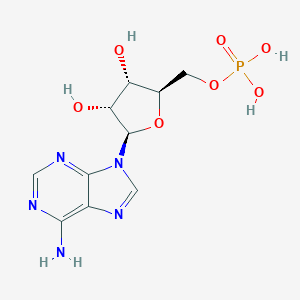
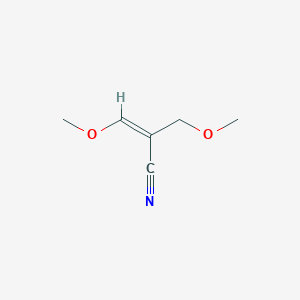
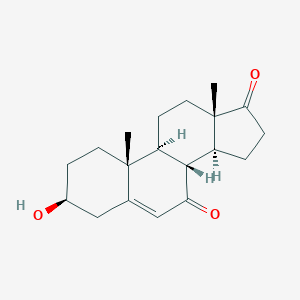
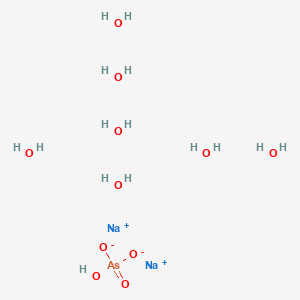
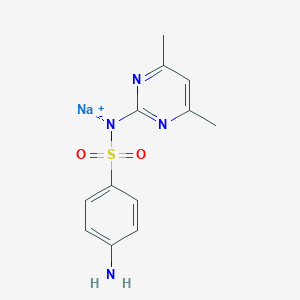
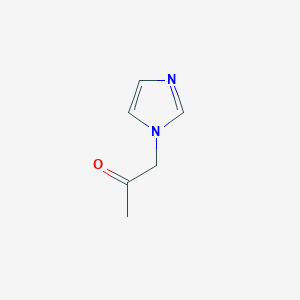
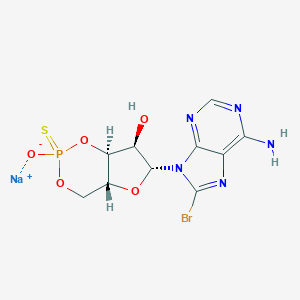
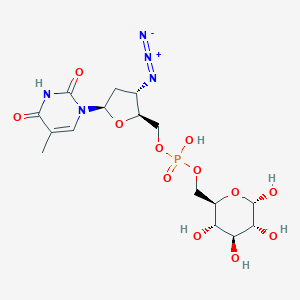

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)

